[5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetonitrile
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Overview
Description
[5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetonitrile: is a heterocyclic compound that features a pyridine ring fused with a tetrazole ring and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetonitrile typically involves the reaction of isonicotinohydrazide with iso-thiocyanatobenzene in ethanol, followed by further reactions with NaOH and 2-chloroacetonitrile . The reaction conditions often include refluxing and recrystallization to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors for the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetonitrile is used as a building block for the synthesis of more complex heterocyclic compounds. It is also studied for its potential as a ligand in coordination chemistry .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific electronic or photochemical properties .
Mechanism of Action
The mechanism of action of [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: This compound shares a similar pyridine-based structure and is used in coordination chemistry.
Triazole-pyrimidine hybrids: These compounds have similar heterocyclic structures and are studied for their neuroprotective and anti-inflammatory properties.
Uniqueness: What sets [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetonitrile apart is its combination of a pyridine ring with a tetrazole ring and an acetonitrile group, which provides unique chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H6N6 |
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Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-(5-pyridin-4-yltetrazol-2-yl)acetonitrile |
InChI |
InChI=1S/C8H6N6/c9-3-6-14-12-8(11-13-14)7-1-4-10-5-2-7/h1-2,4-5H,6H2 |
InChI Key |
JSOOLOVJVVOBNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NN(N=N2)CC#N |
Origin of Product |
United States |
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